Alisol B 23-monoacetate
Description
Alisol B 23-acetate is a triterpenoid compound found in the rhizomes of Alisma orientale, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antitumor effects . It is a major bioactive constituent in the Chinese herb Zexie (Rhizoma Alismatis) and has been found to exhibit multiple pharmacological activities .
Properties
CAS No. |
26575-95-1 |
|---|---|
Molecular Formula |
C32H50O5 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22-,23?,24?,26?,27?,30-,31-,32-/m0/s1 |
InChI Key |
NLOAQXKIIGTTRE-CXWFPJGHSA-N |
Isomeric SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
Pictograms |
Irritant |
Synonyms |
23-acetylalisol B alisol B 23-acetate |
Origin of Product |
United States |
Preparation Methods
Solvent Selection and Optimization
The initial extraction of Alisol B 23-acetate from Alisma orientale tubers relies on polar solvents to solubilize triterpenoids. Methanol (75–95%) or ethanol (75–95%) solutions are preferred due to their ability to penetrate plant matrices while minimizing co-extraction of non-target compounds. For instance, a 75% methanol solution at 70°C extracted 150 kg of dried tuber with a solvent-to-solid ratio of 7:1 (v/w), yielding a concentrated extract after three cycles of 1.5-hour reflux. Ethanol, though less efficient than methanol, is often substituted for industrial scalability and safety.
Table 1: Solvent Efficiency in Alisol B 23-Acetate Extraction
| Solvent | Concentration (%) | Temperature (°C) | Extraction Cycles | Yield (g/kg) |
|---|---|---|---|---|
| Methanol | 75 | 70 | 3 | 2.57 |
| Ethanol | 95 | 80 | 4 | 2.34 |
Hydrolysis and Liquid-Liquid Partitioning
Post-extraction, the concentrated crude extract undergoes hydrolysis to break glycosidic bonds, releasing aglycones like Alisol B 23-acetate. The extract is diluted to a relative density of 0.85–0.90 g/mL (60°C) and partitioned with ethyl acetate. This step exploits the compound’s higher solubility in ethyl acetate (logP ≈ 4.2) compared to aqueous phases, achieving a 4.3-fold enrichment after four extractions.
Purification Strategies
Silica Gel Chromatography
The ethyl acetate phase is concentrated and subjected to silica gel column chromatography using a gradient of petroleum ether and acetone (8:1 to 5:1 v/v). This step removes pigments and lipids, increasing Alisol B 23-acetate purity from ~40% to 85%. The process leverages the compound’s moderate polarity, eluting it between 15–20 column volumes.
Recrystallization and Purity Enhancement
Final purification involves recrystallization from ethyl acetate. For example, dissolving 386 g of semi-pure solid in 3,088 mL of ethyl acetate at 60°C, followed by cooling to 4°C for 12 hours, yields 86 g of colorless crystals with 99.3% purity. A second recrystallization further refines this to 99.4%, as confirmed by HPLC.
Table 2: Crystallization Parameters and Outcomes
| Initial Mass (g) | Ethyl Acetate (mL) | Cooling Time (h) | Final Purity (%) |
|---|---|---|---|
| 386 | 3,088 | 12 | 99.30 |
| 75 | 450 | 12 | 99.41 |
Industrial-Scale Production Workflow
Process Intensification
A patented method reduces production time from 14 to 4–9 days by integrating continuous extraction and inline crystallization. Key parameters include:
-
Extraction : 95% ethanol at 80°C for 2 hours (4 cycles)
-
Partitioning : Ethyl acetate-to-extract ratio of 1:1 (v/v), 5 extractions
-
Crystallization : Solvent-to-solid ratio of 6:1 (v/w), 12-hour cooling
Yield and Cost Analysis
Scaling from 150 kg to 500 kg of raw material increases yield linearly (2.57 g/kg to 2.52 g/kg), demonstrating process robustness. Ethanol recovery systems reduce solvent costs by 40%, making the method economically viable for pharmaceutical applications.
Quality Control and Analytical Validation
Chemical Reactions Analysis
Types of Reactions: Alisol B 23-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Oxidation and Reduction:
Major Products Formed: The primary product formed from the hydrolysis of alisol B 23-acetate is alisol B .
Scientific Research Applications
Antitumor Activity
AB23A has demonstrated significant antitumor effects across various cancer types, particularly in colorectal and liver cancers.
- Colorectal Cancer : A study showed that AB23A mitigates colitis-associated colorectal cancer in murine models by modulating gut microbiota and enhancing intestinal barrier function. The treatment led to a reduction in tumor burden and inflammatory cytokines, indicating its potential as a therapeutic agent against colorectal cancer .
- Liver Cancer : Research indicated that AB23A enhances the antitumor effect of bufalin, a known liver cancer inhibitor. The combination treatment increased apoptosis in liver cancer cells and induced autophagy, suggesting a synergistic effect that could improve therapeutic outcomes in liver cancer patients .
Metabolic Disorders
AB23A has shown promise in managing metabolic disorders such as non-alcoholic steatohepatitis (NASH) and chronic kidney disease (CKD).
- Non-Alcoholic Steatohepatitis : In murine studies, AB23A demonstrated protective effects against NASH by reducing hepatic triglyceride accumulation and inflammatory cell infiltration. The mechanism involved activation of the farnesoid X receptor (FXR), which regulates lipid metabolism .
- Chronic Kidney Disease : AB23A was found to improve gut microbiome composition and regulate blood pressure, suggesting its potential as a therapeutic agent for CKD management .
Anti-inflammatory Properties
AB23A exhibits significant anti-inflammatory effects, making it beneficial for conditions like asthma and colitis.
- Asthma : In a study involving ovalbumin-induced allergic asthma models, AB23A administration reduced pulmonary resistance and immune responses, indicating its potential for asthma treatment .
- Colitis : The compound's ability to modulate inflammatory pathways has been linked to improved outcomes in colitis models, further supporting its application in gastrointestinal diseases .
Mechanism of Action
Alisol B 23-acetate exerts its effects through various molecular targets and pathways:
Hepatoprotective Effects: Induces the expression of STAT3 phosphorylation and STAT3 target genes, leading to decreased hepatocyte apoptosis.
Anti-inflammatory Activity: Inhibits spleen tyrosine kinase and downstream signaling molecules, including phospholipase Cγ, serine-threonine protein kinase, inhibitor of nuclear factor kappa-B kinase, nuclear factor kappa-B, and mitogen-activated protein kinases.
Diabetic Nephropathy: Inhibits the PI3K/Akt/mTOR signaling pathway, preventing high glucose-induced oxidative stress and inflammation in podocytes.
Comparison with Similar Compounds
Alisol B 23-acetate is compared with other similar compounds, such as alisol B, alisol C 23-acetate, alismol, and alismoxide .
Alisol B: Similar in structure but lacks the acetyl group at the 23rd position.
Alisol C 23-acetate: Another triterpenoid with similar pharmacological activities but different structural features.
Alismol and Alismoxide: Sesquiterpenes with distinct chemical structures and biological activities.
Alisol B 23-acetate is unique due to its specific acetylation at the 23rd position, which contributes to its distinct pharmacological properties.
Q & A
Basic Research Questions
Q. How is Alisol B 23-acetate isolated and quantified from Alisma orientale?
- Methodology : Alisol B 23-acetate is isolated using sequential chromatography techniques, including silica gel column chromatography, reversed-phase C18, Sephadex LH-20, and semi-preparative HPLC. Structural confirmation is achieved via nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) spectral analysis . Quantification in plant tissues (e.g., rhizomes, inflorescences) employs UPLC-QQQ-MS, with detection limits standardized to ≥0.5 mg/g for pharmacopeial compliance .
Q. What in vitro assays confirm FXR activation by Alisol B 23-acetate?
- Experimental Design : HepG2 cells transfected with FXR-responsive luciferase reporter constructs are treated with Alisol B 23-acetate (doses: 10–100 µM). Luciferase activity is measured to assess FXR activation. Parallel dose-response studies (e.g., 25–100 mg/kg in mice) validate hepatoprotective effects against CCl₄- or ANIT-induced toxicity via qPCR and western blotting of FXR target genes (Bsep, Mrp2) .
Q. What in vivo models evaluate the hepatoprotective effects of Alisol B 23-acetate?
- Models :
- CCl₄-induced hepatotoxicity : Mice are administered Alisol B 23-acetate (25–100 mg/kg, oral) for 7 days, followed by CCl₄ challenge. Liver regeneration is assessed via BrdU immunohistochemistry and TUNEL assays for apoptosis .
- ANIT-induced cholestasis : Bile acid homeostasis is monitored through hepatic transporters (Ntcp, Cyp7a1) and efflux pumps (Bsep) using real-time PCR .
Q. What are the pharmacokinetic challenges associated with Alisol B 23-acetate?
- Stability Considerations : Alisol B 23-acetate is stable in DMSO (50 mg/ml stock) but undergoes structural isomerization in protic solvents (e.g., methanol), transforming into alisol A 24-acetate or deacetylated derivatives. Stability assays via HPLC are recommended for long-term storage studies .
Advanced Research Questions
Q. How does structural isomerization impact Alisol B 23-acetate’s stability and bioactivity?
- Key Findings : In protic solvents, Alisol B 23-acetate isomerizes to alisol A 24-acetate, while prolonged storage in methanol leads to deacetylation to alisol A. X-ray crystallography and NMR confirm structural changes, which alter FXR binding affinity and reduce hepatoprotective efficacy. Researchers must optimize solvent systems (e.g., aprotic solvents) and validate compound integrity pre-experiment .
Q. What mechanisms underlie Alisol B 23-acetate’s role in multidrug resistance (MDR) reversal?
- Mechanistic Insights : Alisol B 23-acetate acts as a partial non-competitive P-glycoprotein (P-gp) inhibitor, suppressing ATPase activity (IC₅₀: ~10 µM) and enhancing chemotherapeutic retention (e.g., doxorubicin) in MDR cancer cells. Synergistic studies combine Alisol B 23-acetate (5–20 µM) with chemotherapeutics, using flow cytometry to quantify intracellular drug accumulation .
Q. How does Alisol B 23-acetate modulate steroid receptors (AR/PR/GR) in cancer models?
- Experimental Approach : Transient transfection reporter assays in androgen-responsive cells (e.g., LNCaP) show dose-dependent AR transactivation (10–50 µM). Molecular docking reveals interactions with the AR ligand-binding domain (LBD), while PR/GR pathways are repressed via co-activator displacement. Cross-talk with FXR/STAT3 signaling further reduces apoptosis in breast cancer (MDA-MB-231) .
Q. What synergistic effects are observed when combining Alisol B 23-acetate with chemotherapeutics?
- Synergy Studies : Co-treatment with doxorubicin (1 µM) and Alisol B 23-acetate (10 µM) in MDR ovarian cancer cells (SKOV3/DDP) reduces IC₅₀ by 3-fold. Mechanistic assays include P-gp ATPase activity kits and membrane fluidity measurements (fluorescence polarization) .
Contradictions and Recommendations
- Stability vs. Bioactivity : While highlights solvent-dependent instability, confirms bioactivity in DMSO-based formulations. Researchers should prioritize fresh preparations and avoid aqueous buffers for in vitro work.
- Tissue-Specific Efficacy : Inflorescence tissues of A. orientale yield higher Alisol B 23-acetate (0.35 mg/g) than rhizomes, suggesting tissue-specific extraction protocols for optimal yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
